Home > Products > Screening Compounds P739 > 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide -

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide

Catalog Number: EVT-4755610
CAS Number:
Molecular Formula: C13H17N3O4S
Molecular Weight: 311.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-Benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4)

    Compound Description: This compound is identified as the most potent molecule within a series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides []. It demonstrated significant anticonvulsant activity, specifically against partial seizures, achieving 100% protection at four different time points with an ED50 value of 146.8 mg/kg at a TPE of 1 h in mice []. The study suggests its potential as a prototype candidate for antiepileptic therapy targeting partial seizures [].

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    Compound Description: AZD0530 is a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases []. It exhibits low nanomolar inhibitory concentrations against these kinases while demonstrating high selectivity over other kinases []. The compound displays favorable pharmacokinetic properties in preclinical models and humans, with a half-life of 40 hours []. Notably, AZD0530 significantly inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and improved survival in an orthotopic model of human pancreatic cancer [].

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

    Compound Description: SSR240612 acts as a potent and selective non-peptide antagonist of the bradykinin B1 receptor [, , ]. This compound displays high affinity for the B1 receptor with a Ki value in the sub-nanomolar range, demonstrating 500-1000 fold selectivity over the B2 receptor [, ]. SSR240612 effectively inhibits bradykinin B1 receptor-mediated activities in various in vitro and in vivo models. This includes inhibiting inositol monophosphate formation, antagonizing bradykinin-induced contractions, and reducing inflammation and pain in animal models [, ]. Its pharmacological profile suggests potential therapeutic applications in inflammatory diseases and pain management.

N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9)

    Compound Description: Classified as a 2-(1H-Benzotriazol-1-yl)-N'-[substituted] acetohydrazide, BTA 9 displayed notable anticonvulsant properties in the 6 Hz psychomotor seizure test []. Achieving 75% protection at a dose of 100 mg/kg in mice, it was identified as the most potent compound within its series []. Importantly, BTA 9 did not exhibit neurotoxicity in the rotorod test []. Computational studies further supported its potential, revealing favorable binding interactions with established epilepsy molecular targets, including glutamate, GABA (A) delta, GABA (A) alpha-1 receptors, and the Na/H exchanger [].

Properties

Product Name

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide

IUPAC Name

1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]-3-ethylthiourea

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

InChI

InChI=1S/C13H17N3O4S/c1-3-14-13(21)16-15-12(17)8(2)20-9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H2,14,16,21)

InChI Key

FUYNIGOGNSKGJE-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC2=C(C=C1)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.